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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural phase transitions

observed in titanium disulfide (TiS₂) under high-pressure conditions. It consolidates findings

from both experimental and theoretical studies, offering detailed insights into the

crystallographic transformations, transition pressures, and the methodologies employed for

their investigation.

Introduction to High-Pressure Behavior of TiS₂
Titanium disulfide (TiS₂) is a transition metal dichalcogenide that crystallizes in a layered

trigonal 1T-type structure (space group P-3m1) at ambient conditions.[1][2] This material has

garnered significant interest due to its unique electronic properties and potential applications in

areas such as rechargeable lithium batteries and hydrogen storage.[1] The application of high

pressure serves as a powerful tool to modulate the interatomic distances and electronic

structure of TiS₂, leading to a series of predictable yet complex phase transformations.

Studies have revealed that TiS₂ undergoes a sequence of structural changes as pressure

increases. A notable isostructural phase transition has been suggested at lower pressures

around 4 GPa, attributed to the closure of the energy bandgap.[3] More prominently, a first-

order structural phase transition is consistently observed at higher pressures, transforming the

ambient trigonal phase into a more compact orthorhombic structure, and subsequently to a

tetragonal phase at even greater pressures.[1][4][5]
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High-Pressure Phase Transition Sequence
The primary phase transition sequence of TiS₂ under increasing pressure is from its ambient

trigonal 1T-type structure to an orthorhombic cotunnite-type structure.[1] Theoretical

calculations further predict a transition from the cotunnite phase to a tetragonal I4/mmm phase

at significantly higher pressures.[4]

1T-Type (Trigonal)
P-3m1

Cotunnite-Type (Orthorhombic)
Pnam

~15.1-20.7 GPa Tetragonal
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Caption: Pressure-induced phase transition sequence in TiS₂.

This diagram illustrates the progression of TiS₂ through different crystal structures as pressure

is elevated. The initial 1T-type phase transforms into a cotunnite-type structure at pressures in

the range of 15.1 to 20.7 GPa.[1][4] Further compression leads to a tetragonal phase at

approximately 45.0 GPa.[4]

Quantitative Data on High-Pressure Phases
The following tables summarize the key quantitative data from various experimental and

theoretical studies on the high-pressure phases of TiS₂.

Table 1: Transition Pressures and Bulk Moduli
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Phase
Transition

Experimental
Transition
Pressure
(GPa)

Theoretical
Transition
Pressure
(GPa)

Bulk Modulus,
K₀ (GPa)

Pressure
Derivative, K₀'

1T-Type →

Cotunnite-Type
~20.7[1][5] 16.20[1], 15.1[4]

1T-Type: 45.9 ±

0.7[5], 58.91

(Theory)[1]

1T-Type: 9.5 ±

0.3[5]

Cotunnite-Type:

118.10 (Theory)

[1]

Cotunnite-Type

→ Tetragonal

Not

experimentally

observed

45.0[4]

Table 2: Lattice Parameters of TiS₂ Phases

Phase Structure
Space
Group

a (Å) b (Å) c (Å)
Referenc
e

1T-Type

(Ambient)
Trigonal P-3m1 3.407 3.407 5.695

[1]

(Experimen

tal)

3.314 3.314 5.438

[1]

(Theoretica

l)

Cotunnite-

Type

Orthorhom

bic
Pnam 6.593 7.822 3.390

[1]

(Theoretica

l)

Tetragonal Tetragonal I4/mmm - - - [4]

Experimental Protocols
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The investigation of phase transitions in TiS₂ under high pressure predominantly relies on in-

situ high-pressure experimental techniques, primarily using diamond anvil cells (DACs) coupled

with synchrotron X-ray diffraction.

High-Pressure Generation: Diamond Anvil Cell (DAC)
A diamond anvil cell is the standard apparatus for generating static high pressures.

Polycrystalline TiS₂ powder is loaded into a small sample chamber drilled in a metal gasket,

which is then compressed between two diamond anvils.[3]

Anvils: Typically, brilliant-cut diamonds with culet sizes of a few hundred micrometers (e.g.,

400 μm) are used.[3]

Gasket: A strong metal such as rhenium is pre-indented to a specific thickness (e.g., 40 μm)

to form the sample chamber.[3]

Pressure Transmitting Medium: To ensure hydrostatic or near-hydrostatic conditions, a

pressure transmitting medium is often used. The choice of medium can influence the

observed transition pressures.[6]

Pressure Calibration: The pressure inside the DAC is typically determined using the ruby

fluorescence method, where the pressure-dependent shift of the R1 fluorescence line of a

small ruby crystal placed in the sample chamber is measured.[3]

Structural Analysis: X-ray Diffraction (XRD)
Angle-dispersive synchrotron X-ray diffraction is the primary technique for determining the

crystal structure of TiS₂ at high pressures.[5]

X-ray Source: High-brilliance synchrotron radiation is required to obtain high-quality

diffraction patterns from the small sample volume within the DAC.

Data Collection: Diffraction patterns are collected at various pressures to track the changes

in the crystal structure. The appearance of new diffraction peaks and the disappearance of

existing ones signal a phase transition.

Data Analysis: The collected diffraction patterns are analyzed to determine the crystal

structure and lattice parameters of the high-pressure phases. The pressure-volume data can
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be fitted to an equation of state, such as the third-order Birch-Murnaghan equation, to

determine the bulk modulus.[5]
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Caption: Typical experimental workflow for high-pressure studies on TiS₂.

Theoretical Methodologies
First-principles calculations based on density functional theory (DFT) are instrumental in

predicting and understanding the high-pressure behavior of TiS₂.[1][4]

Computational Approach: The plane-wave pseudopotential method within the local density

approximation (LDA) or generalized gradient approximation (GGA) is commonly employed.

[1][4]

Phase Stability Analysis: The total energies of various candidate crystal structures are

calculated as a function of pressure. The structure with the lowest enthalpy at a given

pressure is the most stable.

Transition Pressure Determination: The pressure at which the enthalpy of two phases

becomes equal defines the transition pressure.

Conclusion
The application of high pressure induces significant structural transformations in titanium

disulfide, driving it from a layered trigonal structure to more compact orthorhombic and

tetragonal phases. The combination of high-pressure experimental techniques, particularly

diamond anvil cells coupled with synchrotron X-ray diffraction, and theoretical first-principles

calculations provides a robust framework for elucidating these complex phase transitions. The

quantitative data and detailed methodologies presented in this guide offer a valuable resource

for researchers in materials science, condensed matter physics, and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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